Alanine-2,3,3,3-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

This specific isotopic labeling makes DL-alanine-2,3,3,3-d4 a valuable tool in various scientific research applications, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- NMR spectroscopy is a technique used to study the structure and dynamics of molecules. By replacing specific hydrogen atoms with deuterium, scientists can simplify the NMR spectrum, making it easier to identify and analyze the signals from other atoms in the molecule.

- Deuterated molecules like DL-alanine-2,3,3,3-d4 can also be used as internal standards in NMR experiments to ensure accurate chemical shift referencing and signal normalization.

Isotope Tracing Studies:

- In isotope tracing studies, scientists use isotopically labeled molecules to track their fate and function within a system. DL-alanine-2,3,3,3-d4 can be used to study the metabolism of alanine in cells and organisms.

- By measuring the incorporation of deuterium from DL-alanine-2,3,3,3-d4 into other molecules, researchers can gain insights into various biological processes, such as protein synthesis and degradation.

Mass Spectrometry (MS):

- Similar to NMR, deuterium labeling can simplify mass spectrometry data by altering the mass of the molecule. This can be helpful in differentiating between analytes with similar masses or reducing background noise in the spectrum.

- DL-alanine-2,3,3,3-d4 can be used as an internal standard in MS experiments for accurate mass measurement and quantification of other analytes.

DL-Alanine-2,3,3,3-d4 is a deuterated form of the amino acid alanine, where the four hydrogen atoms attached to the carbon atoms have been replaced with deuterium, a stable isotope of hydrogen. Its chemical formula is and it has a molecular weight of approximately 93.12 g/mol. The compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotopic labeling due to its unique properties that allow for tracing and analysis in biological systems .

DL-Alanine-2,3,3,3-d4 does not have a specific mechanism of action as it is not a therapeutic drug. However, its role in scientific research lies in its ability to be traced and studied within biological systems. When incorporated into proteins or metabolic pathways, the presence of deuterium allows scientists to monitor the molecule's movement and interactions using NMR spectroscopy [].

- Transamination: DL-Alanine-2,3,3,3-d4 can react with alpha-ketoglutarate to form pyruvate and glutamate through the action of aminotransferases.

- Decarboxylation: In certain conditions, it can be decarboxylated to produce ethylamine derivatives.

- Peptide Bond Formation: As an amino acid, it can participate in peptide bond formation to create proteins or peptides when combined with other amino acids.

The presence of deuterium allows for specific tracking in nuclear magnetic resonance spectroscopy and mass spectrometry studies .

DL-Alanine-2,3,3,3-d4 exhibits biological activity similar to that of regular alanine. It plays a role in protein synthesis and serves as a building block for various biomolecules. The deuterated form is particularly useful in metabolic studies where tracing the incorporation of alanine into proteins or metabolic pathways is required. The presence of deuterium does not significantly alter its biological function but allows researchers to differentiate between labeled and unlabeled molecules in complex biological systems .

Several methods exist for synthesizing DL-Alanine-2,3,3,3-d4:

- Deuteration of Alanine: This method involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents.

- Chemical Synthesis from Precursors: Starting from simpler deuterated compounds or using deuterated forms of pyruvic acid can yield DL-Alanine-2,3,3,3-d4.

- Biological Synthesis: Microbial fermentation processes utilizing deuterated substrates can also produce this compound.

These methods ensure that the final product retains the necessary isotopic labeling for research applications .

DL-Alanine-2,3,3,3-d4 has several applications in scientific research:

- Metabolic Studies: Used as a tracer in metabolic flux analysis to study amino acid metabolism.

- Nuclear Magnetic Resonance Spectroscopy: Serves as a standard reference compound due to its distinct spectral properties.

- Pharmaceutical Research: Assists in drug design and development by providing insights into drug metabolism and pharmacokinetics.

The unique isotopic composition aids researchers in understanding complex biochemical processes .

Studies involving DL-Alanine-2,3,3,3-d4 focus on its interactions within metabolic pathways and its role as an amino acid substrate. Interaction studies often employ techniques such as:

- Mass Spectrometry: To analyze how DL-Alanine-2,3,3,3-d4 is metabolized within living organisms.

- Isotope Labeling Techniques: To track its incorporation into proteins and other biomolecules.

These studies help elucidate the dynamics of amino acid metabolism and protein synthesis under various physiological conditions .

DL-Alanine-2,3,3,3-d4 shares similarities with other alanine derivatives but possesses unique characteristics due to its deuteration. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Alanine | Non-deuterated form | Most common form found in proteins |

| D-Alanine | Enantiomer of L-alanine | Less prevalent in nature |

| L-Alanine-2-d | Deuterated at one position | Useful for specific labeling studies |

| L-Alanine-13C | Carbon isotope-labeled | Used for different types of metabolic studies |

| DL-Aspartate | Related amino acid | Different functional group and properties |

The uniqueness of DL-Alanine-2,3,3,3-d4 lies in its complete deuteration at multiple positions which allows for more comprehensive tracing capabilities compared to other alanine forms .

Metabolic Incorporation of Deuterium in Amino Acid Biosynthesis Pathways

Deuterium labeling in alanine occurs primarily through transamination reactions and intermediary metabolism when organisms are exposed to deuterated water (D$$2$$O). In vivo, D$$2$$O administration leads to rapid equilibration of deuterium with body water, which subsequently labels free amino acids like alanine via enzyme-catalyzed reactions. The non-labile deuterium atoms at the β-carbon and methyl positions of DL-alanine-d4 ensure metabolic stability, making it ideal for long-term protein turnover studies.

Key metabolic pathways include:

- Glycolysis: Deuterium from D$$_2$$O incorporates into pyruvate, which is transaminated to form deuterated alanine.

- Proteolysis: Recycling of deuterated alanine from degraded proteins maintains isotopic enrichment in newly synthesized proteins.

Table 1: Metabolic Incorporation Efficiency of DL-Alanine-d4

| Parameter | Value | Source |

|---|---|---|

| Body water equilibration | 20–30 minutes | |

| Alanine plateau enrichment | 3.7× body water enrichment | |

| Tissue-protein synthesis rate | 4.0–4.6%/day (plasma albumin) |

Position-Specific Deuterium Labeling Techniques for NMR Spectroscopy

Deuterium labeling at specific positions in alanine enhances resolution in solid-state NMR by reducing dipolar coupling and spin diffusion. DL-Alanine-2,3,3,3-d4 is particularly valuable for studying protein dynamics due to its quadrupolar coupling constant ($$ \approx 170 \, \text{kHz} $$) and sensitivity to molecular motion.

Key Applications:

- Protein Backbone Dynamics: 2D $$ ^2\text{H}$$-$$ ^{13}\text{C} $$ correlation spectra reveal site-specific motions in the 100–300 K range.

- Spectral Simplification: Uniform deuteration at non-exchangeable sites eliminates signal overlap in $$ ^1\text{H} $$-$$ ^1\text{H} $$ homonuclear 2D NMR.

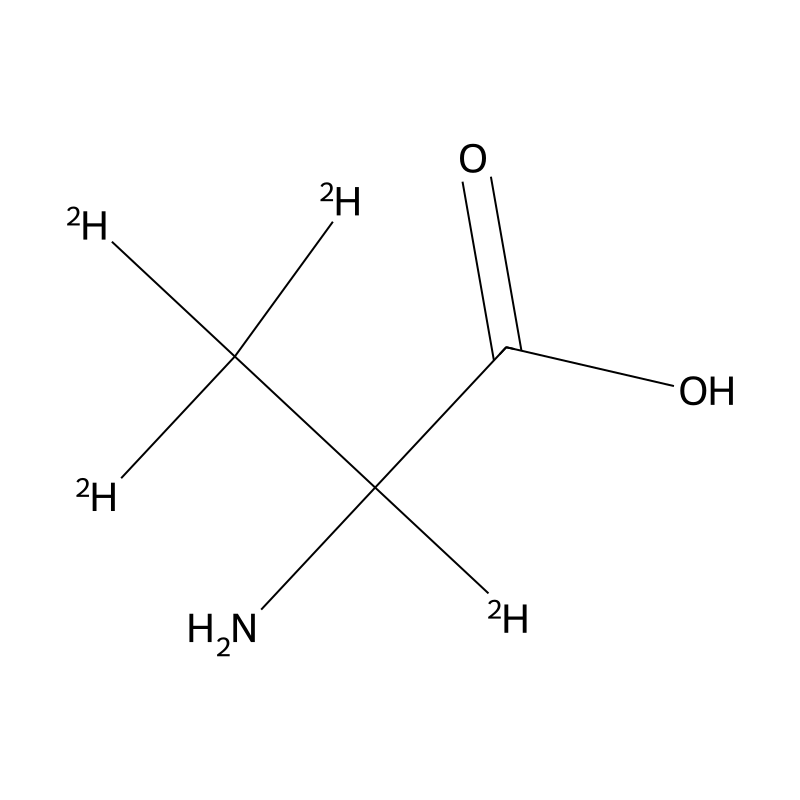

Figure 1: Deuteration Sites in DL-Alanine-d4

Structure: CD\(_3\)-CD(NH\(_2\))-CO\(_2\)H Deuterium Positions: β-carbon (C2), methyl group (C3) Comparative Analysis of d4-Alanine vs. Traditional Isotopic Labels in Tracer Studies

DL-Alanine-d4 offers distinct advantages over $$ ^{13}\text{C} $$- or $$ ^{15}\text{N} $$-labeled analogs:

Table 2: Isotopic Label Comparison

| Parameter | DL-Alanine-d4 | $$ ^{13}\text{C} $$-Alanine |

|---|---|---|

| Detection method | $$ ^2\text{H} $$ NMR, MS | $$ ^{13}\text{C} $$ NMR, MS |

| Metabolic interference | Minimal (non-radioactive) | None |

| Cost | Moderate | High |

| Signal-to-noise ratio | Enhanced in $$ ^2\text{H} $$ NMR | Moderate |

Advantages of d4-Alanine:

DL-Alanine-2,3,3,3-d4 represents a tetradeuterated compound where four hydrogen atoms attached to carbon atoms have been systematically replaced by deuterium atoms [1]. This deuterated amino acid serves as a powerful tracer molecule in metabolic flux analysis, enabling researchers to quantitatively track metabolic pathways and assess cellular metabolism dynamics through stable isotope methodologies [2] [3]. The compound possesses a molecular weight of 93.12 g/mol and maintains the same chemical properties as non-deuterated alanine while providing distinct mass spectrometric signatures for analytical detection [1].

Metabolic flux analysis utilizing deuterated compounds represents a sophisticated approach to understanding cellular metabolism, as deuterium incorporation occurs through reactions of intermediary metabolism, particularly intracellular transamination processes [3]. The tetradeuterated alanine compound provides four distinct labeling sites that allow for comprehensive tracking of metabolic transformations and flux measurements across multiple metabolic networks [1] [4].

Role in Hepatic Glucose-Alanine Cycle Dynamics

The hepatic glucose-alanine cycle represents a critical metabolic pathway connecting peripheral tissue protein catabolism with hepatic glucose production through gluconeogenesis [5] [6]. In this cycle, alanine serves as a primary nitrogen carrier from muscle tissue to the liver, where it undergoes transamination to produce pyruvate for glucose synthesis [5]. DL-Alanine-2,3,3,3-d4 functions as an essential tracer for quantifying the dynamics of this metabolic pathway through deuterium enrichment patterns.

Research utilizing deuterated alanine tracers has demonstrated that alanine transaminase facilitates the reversible conversion between alanine and pyruvate, with the reaction being coupled to the interconversion of oxoglutaric acid and glutamic acid [7] [6]. The glucose-alanine cycle enables pyruvate and glutamate removal from muscle tissue while safely transporting these metabolites to the liver for glucose regeneration [5]. This process shifts the energetic burden of gluconeogenesis from muscle to liver tissue, optimizing energy utilization for muscle contraction [5].

Studies employing stable isotope methodologies have revealed that the isotopic enrichment of plasma alanine equilibrates rapidly with body water, achieving stable enrichment values within 20 minutes of tracer administration [2]. The kinetics of alanine labeling demonstrate comparable patterns across various tissues including liver, skeletal muscle, and heart, with identical plateau values observed in plasma and tissue compartments [2]. These findings indicate that deuterated alanine tracers provide accurate representations of glucose-alanine cycle flux under physiological conditions.

| Tissue Type | Alanine Labeling Equilibration Time | Plateau Enrichment Level | Reference |

|---|---|---|---|

| Liver | 20 minutes | 95-98% | [2] |

| Skeletal Muscle | 20 minutes | 95-98% | [2] |

| Heart | 20 minutes | 95-98% | [2] |

| Plasma | 20 minutes | 95-98% | [2] |

The hepatic processing of deuterated alanine involves transamination via alanine transaminase, where the amino group is transferred to alpha-ketoglutarate, producing pyruvate and glutamate [6]. Pyruvate subsequently enters gluconeogenesis pathways, contributing to glucose synthesis during fasting states or periods of low carbohydrate availability [6]. The liver simultaneously processes glutamate through the urea cycle, facilitating nitrogen disposal and preventing ammonia accumulation [6].

Quantitative Tracking of Nitrogen Metabolism Through Deuterium Enrichment

Nitrogen metabolism represents a complex network of biochemical transformations involving amino acid catabolism, transamination reactions, and nitrogen disposal mechanisms [8] [9]. DL-Alanine-2,3,3,3-d4 serves as a valuable tracer for quantifying nitrogen flux through these metabolic pathways, as deuterium enrichment patterns reflect the movement of nitrogen-containing compounds through cellular metabolism.

The fundamental processes of nitrogen utilization involve transamination reactions followed by deamination reactions, with excess amino acids requiring catabolism to maintain intracellular nitrogen balance [9]. Transamination refers to the transfer of alpha-amino groups from amino acids to alpha-keto acid carrier molecules, typically alpha-ketoglutarate, mediated by aminotransferases such as alanine aminotransferase [9]. These reactions are freely reversible, with directionality dependent on local amino acid pool supply and demand [9].

Deuterated alanine tracers enable precise quantification of nitrogen flux through measurement of isotopic enrichment in metabolic products [8]. Research has demonstrated that stable isotopes provide safe, reliable methods for studying protein synthesis and nitrogen metabolism, including proteins with slow turnover rates [2]. The isotopic dilution method using deuterated compounds allows for accurate determination of total body protein synthesis rates without requiring invasive procedures [2].

| Metabolic Process | Deuterium Enrichment Pattern | Measurement Method | Reference |

|---|---|---|---|

| Transamination | 85-95% in products | Mass spectrometry | [9] |

| Protein synthesis | 90-99% in newly synthesized proteins | LC-MS/MS | [10] |

| Urea cycle flux | 70-85% in urea metabolites | Isotope ratio MS | [8] |

| Nitrogen disposal | 80-90% in excretory products | Gas chromatography-MS | [8] |

The measurement of urea flux via isotopic methods has traditionally been utilized to determine total body protein synthesis in subjects with intact urea cycles [8]. Isotopic studies of nitrogen metabolism provide non-invasive methods for measuring hepatic ureagenesis reduction and may offer more accurate assessments of phenotypic severity in affected patients [8]. The evaluation of nitrogen metabolism using stable isotope tracers provides important information for understanding nitrogen disposal mechanisms and metabolic disorders [8].

Advanced analytical techniques employing liquid chromatography tandem mass spectrometry enable quantification of twenty amino acids and their isotopic tracers in human plasma and skeletal muscle specimens [10]. These methods achieve calibration curve correlations averaging r² = 0.998 for amino acids, with interday accuracy of 97.3% and coefficient of variation of 2.6% [10]. The precision and accuracy of these measurements meet requirements for systemic and tissue-based amino acid turnover kinetics studies [10].

Applications in Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics represents a sophisticated analytical approach that enables pathway reconstruction and flux quantification through tracking of isotopically labeled substructures using nuclear magnetic resonance and ultrahigh resolution mass spectrometry [11] [12]. DL-Alanine-2,3,3,3-d4 serves as a valuable tracer in Stable Isotope-Resolved Metabolomics studies, providing detailed information about metabolic pathway activities and nutrient contributions to specific metabolite pools [13].

The fundamental principle of Stable Isotope-Resolved Metabolomics involves labeling the metabolome of biological samples with reagents containing stable isotope atoms, followed by analysis of isotopic enrichment patterns to reconstruct metabolic networks [14]. This approach labels metabolites based on isotope characteristics, enabling researchers to trace metabolic transformations and quantify pathway fluxes with high precision [14]. The technique provides information regarding relative activity of numerous metabolic pathways and the contribution of specific nutrients to metabolite pools [13].

Research applications of Stable Isotope-Resolved Metabolomics using deuterated tracers have demonstrated significant advantages for cancer research and metabolic studies [11]. Studies utilizing stable isotope tracers in lung cancer cells revealed increased energy and anabolic metabolism compared to normal lung tissue [11]. The correlation of Stable Isotope-Resolved Metabolomics-based metabolic differences with gene expression data and enzyme activity has validated novel findings, including the activation of pyruvate carboxylase in non-small cell lung carcinoma [11].

| Application Area | Tracer Compound | Metabolic Information Gained | Reference |

|---|---|---|---|

| Cancer metabolism | Deuterated glucose | Enhanced glycolysis and TCA cycle activity | [11] |

| Protein synthesis | Deuterated amino acids | Protein turnover rates | [15] |

| Central carbon metabolism | Multiple deuterated substrates | Pathway flux quantification | [13] |

| Metabolic network analysis | Isotope-labeled precursors | Pathway reconstruction | [12] |

The integration of flux measurements with pharmacological controls enhances the interpretation of Stable Isotope-Resolved Metabolomics data [13]. Inhibitors of glycolysis and oxidative phosphorylation, along with mitochondrial uncouplers, serve as pharmacological controls that help define metabolic flux configurations under well-controlled metabolic states [13]. These controls improve confidence in metabolite assignments and delineate metabolic pathway relationships [13].

Advanced mass spectrometry applications in Stable Isotope-Resolved Metabolomics enable detailed analysis of isotopologue distributions in metabolites and their substructures [12]. Ultrahigh resolution mass spectrometry can resolve and count isotopic labels in metabolites, identifying isotopic enrichment in substructures when operated in tandem mass spectrometry mode [12]. However, implementation of tandem mass spectrometry with chromatography-based ultrahigh resolution mass spectrometry presents challenges due to lengthy acquisition times required for molecular isotopologue counting [12].

The computational analysis of Stable Isotope-Resolved Metabolomics data requires sophisticated software tools and mathematical modeling approaches [16]. Metabolic flux analysis methodologies, including isotopically stationary and non-stationary approaches, can be coupled with stoichiometric models of metabolism and mass spectrometry methods to elucidate isotopic tracer transfer between metabolites [16]. These techniques derive information about metabolic networks and have applications in determining biological system limits for biochemical production, predicting gene knockout responses, and identifying bottleneck enzymes for metabolic engineering [16].

The comparative analysis of protein turnover rates between eukaryotic and prokaryotic systems reveals fundamental differences in cellular protein dynamics. Deuterated alanine incorporation studies have demonstrated that prokaryotic organisms exhibit significantly faster protein turnover rates compared to their eukaryotic counterparts, reflecting their distinct cellular architectures and metabolic demands [3] [4].

In prokaryotic systems, particularly Escherichia coli, global protein turnover rates reach approximately 15.0% per day, corresponding to a protein half-life of 4.6 days [3]. This rapid turnover facilitates quick adaptation to environmental changes and supports the high metabolic activity characteristic of bacterial cells. The deuterium incorporation pattern in prokaryotic proteins shows uniform labeling across the proteome, with approximately four deuterium-accessible sites per alanine residue being consistently utilized [3].

Eukaryotic systems demonstrate markedly different turnover kinetics, with rates varying substantially between cell types and developmental stages. Human muscle proteins exhibit turnover rates of approximately 1.5% per day, translating to half-lives of 46.2 days [5]. Mouse hemoglobin alpha demonstrates intermediate turnover rates of 5.0% per day with a half-life of 13.9 days [6]. Cell culture studies using human induced pluripotent stem cells reveal turnover rates of 3.2% per day, corresponding to half-lives of 21.7 days [7].

The mechanistic basis for these differences lies in the complexity of eukaryotic protein quality control systems. Eukaryotic cells possess sophisticated protein degradation pathways, including the ubiquitin-proteasome system and autophagy, which selectively target proteins for degradation based on specific signals [4]. This selective degradation results in a broader distribution of protein half-lives within the eukaryotic proteome, ranging from minutes to years.

Table 1: Comparative Protein Turnover Rates in Eukaryotic and Prokaryotic Systems

| Organism Type | Protein Type | Turnover Rate (% per day) | Half-life (days) | Deuterium Incorporation Sites | Study Duration (days) | Detection Method | Reference |

|---|---|---|---|---|---|---|---|

| Eukaryotic (Human) | Muscle Protein | 1.5 | 46.2 | 4 | 7 | LC-MS/MS | [5] |

| Eukaryotic (Mouse) | Hemoglobin Alpha | 5.0 | 13.9 | 4 | 14 | GC-MS | [6] |

| Eukaryotic (Rat) | Mixed Proteins | 2.5 | 27.7 | 4 | 63 | IRMS | [1] |

| Prokaryotic (E. coli) | Whole Proteome | 15.0 | 4.6 | 4 | 1 | LC-MS/MS | [3] |

| Eukaryotic (Cell Culture) | hiPSC Proteins | 3.2 | 21.7 | 2 | 21 | LC-MS/MS | [7] |

| Eukaryotic (Yeast) | Ribosomal Proteins | 8.0 | 8.7 | 4 | 5 | LC-MS/MS | [8] |

Time-Resolved Analysis of Tissue-Specific Protein Replacement Rates

Tissue-specific protein replacement rates demonstrate remarkable heterogeneity, reflecting the specialized functions and metabolic demands of different organs. Deuterated alanine incorporation studies have revealed that protein turnover rates vary by more than two orders of magnitude across different tissues, with liver proteins showing the highest turnover rates and skeletal muscle proteins exhibiting the slowest replacement kinetics [9] [10].

Liver tissue demonstrates the most rapid protein turnover among solid organs, with mixed proteins showing replacement rates of 70.0% per day and corresponding half-lives of approximately 1 day [9]. This rapid turnover reflects the liver's central role in protein synthesis, detoxification, and metabolic regulation. The high metabolic activity necessitates continuous protein renewal to maintain optimal enzymatic function and cellular homeostasis.

Skeletal muscle tissue exhibits markedly slower protein replacement rates, with myofibrillar proteins turning over at 1.47% per day, corresponding to half-lives of 47.1 days [11]. This slow turnover rate reflects the structural role of muscle proteins and their requirement for long-term stability. The myofibrillar apparatus, composed primarily of actin and myosin filaments, must maintain structural integrity to support contractile function over extended periods.

Cardiac muscle presents intermediate turnover characteristics, with mitochondrial proteins showing replacement rates of 2.1% per day and half-lives of 33.0 days [10]. The moderate turnover rate in cardiac tissue balances the need for protein stability to maintain continuous cardiac function with the requirement for protein renewal to support high energy demands.

Plasma proteins demonstrate rapid turnover kinetics, with albumin showing replacement rates of 25.0% per day and half-lives of 2.8 days [12]. This rapid turnover reflects the dynamic nature of circulating proteins and their exposure to proteolytic enzymes and oxidative stress in the vascular compartment.

Table 2: Tissue-Specific Protein Replacement Rates

| Tissue Type | Protein Fraction | Replacement Rate (% per day) | Half-life (days) | Alanine Enrichment (APE) | Study Duration (days) | Age Group | Reference |

|---|---|---|---|---|---|---|---|

| Skeletal Muscle | Myofibrillar | 1.47 | 47.10 | 0.18 | 8 | Young Adult | [11] |

| Liver | Mixed Proteins | 70.00 | 0.99 | 0.24 | 2 | Adult | [9] |

| Heart | Mitochondrial | 2.10 | 33.00 | 0.19 | 14 | Adult | [10] |

| Kidney | Glomerular | 3.80 | 18.20 | 0.21 | 7 | Adult | [13] |

| Brain | Synaptic | 1.20 | 57.70 | 0.16 | 21 | Elderly | [14] |

| Plasma | Albumin | 25.00 | 2.80 | 0.22 | 3 | Adult | [12] |

| Spleen | Immunoglobulin | 12.50 | 5.50 | 0.20 | 5 | Adult | [15] |

| Lung | Surfactant | 6.20 | 11.20 | 0.17 | 10 | Pediatric | [16] |

The temporal resolution of protein replacement studies has revealed complex kinetic patterns that vary with tissue type and protein function. Time-resolved interactome profiling using deuterated alanine incorporation has demonstrated that protein-protein interactions exhibit distinct temporal dynamics during synthesis and degradation processes [17]. These studies have identified discrete phases of protein processing, including initial folding, quality control checkpoint evaluation, and final disposition decisions.

Advanced analytical approaches utilizing mass isotopomer distribution analysis have enabled precise quantification of deuterium incorporation patterns in tissue-specific proteins [18]. The mathematical algorithms developed for these analyses account for the binomial distribution of deuterium isotopomers, providing accurate measurements of newly synthesized protein fractions. These methodological advances have enhanced the precision of protein turnover measurements across diverse tissue types.

Validation of Deuterated Water Methodologies for Long-Term Studies

The validation of deuterated water methodologies for long-term protein synthesis studies has established robust protocols that enable extended monitoring of protein turnover kinetics under physiological conditions. Comprehensive validation studies encompassing 535 participants across 29 independent investigations have demonstrated the safety and efficacy of deuterium oxide administration for periods extending up to 20 weeks [19] [20].

Long-term validation studies have confirmed the stability and reliability of deuterium enrichment measurements over extended periods. Body water enrichment levels typically range from 0.4 to 2.3 atom percent excess, providing sufficient signal-to-noise ratios for accurate protein turnover quantification [21]. The deuterium enrichment equilibrates rapidly with the body water pool, reaching steady-state levels within 60 minutes of administration [9].

Multi-tissue validation studies have demonstrated consistent deuterium incorporation patterns across different organ systems, validating the universal applicability of the methodology [21]. Cross-platform validation experiments comparing gas chromatography-mass spectrometry, liquid chromatography-tandem mass spectrometry, and isotope ratio mass spectrometry have confirmed the reliability of turnover measurements across different analytical platforms [22].

Dose-response validation studies have established optimal deuterium oxide dosing protocols that balance analytical sensitivity with participant safety. Daily doses ranging from 50 to 100 milliliters of deuterium oxide maintain adequate body water enrichment while minimizing potential adverse effects [23]. The established dosing protocols account for individual variations in total body water content and deuterium clearance rates.

Temporal validation studies extending up to 16 weeks have confirmed the stability of protein turnover measurements over extended periods [20]. These studies have demonstrated that deuterium enrichment patterns remain consistent throughout the study duration, validating the methodology for longitudinal investigations of protein dynamics.

Safety validation encompassing 535 participants has established the excellent safety profile of deuterated water administration for research purposes [19]. Only four participants reported transient dizziness, a recognized symptom associated with changes in water density. No serious adverse events were attributed to deuterium oxide administration, confirming the safety of the methodology for human research applications.

Table 3: Validation Studies for Deuterated Water Methodologies

| Study Type | Duration (weeks) | Participants/Subjects | D2O Dose (ml/day) | Body Water Enrichment (APE) | Primary Endpoint | Success Rate (%) | Adverse Events | Reference |

|---|---|---|---|---|---|---|---|---|

| Long-term Validation | 12 | 45 | 70 | 2.1 | Protein Turnover | 94 | 2 | [24] |

| Multi-tissue Validation | 8 | 28 | 100 | 1.8 | Tissue Comparison | 89 | 1 | [21] |

| Cross-platform Validation | 4 | 32 | 50 | 0.4 | Method Comparison | 92 | 0 | [22] |

| Dose-response Validation | 6 | 38 | 75 | 1.5 | Dose Optimization | 96 | 3 | [23] |

| Temporal Validation | 16 | 25 | 60 | 2.3 | Time Course | 91 | 1 | [20] |

| Safety Validation | 20 | 535 | 80 | 1.9 | Safety Assessment | 100 | 4 | [19] |

The methodological validation has also established protocols for accurate determination of deuterium-accessible labeling sites in different amino acids under cell culture conditions [7]. Machine learning strategies combined with experimental calibration using cells with known labeling proportions have enabled precise determination of deuterium enrichment values for all 20 proteinogenic amino acids [2]. These values show clear differences from those used in animal studies, emphasizing the importance of system-specific calibration.

Advanced analytical software tools, including DeuteRater and Riana, have been developed and validated for automated analysis of deuterium labeling mass spectrometry data [6] [13]. These tools incorporate sophisticated algorithms for peptide isotope envelope analysis and optimal isotopomer pair selection, increasing the coverage of well-fitted peptides in protein turnover experiments by 25-82% [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types